

# In-Depth Technical Guide: ZP 120C (CAS Number 383123-18-0)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZP 120C   |           |
| Cat. No.:            | B12408398 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ZP 120C**, also identified as SER-100, is a synthetic peptide that acts as a potent partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. With the chemical sequence Ac-RYYRWKKKKKKK-NH2, this peptide has demonstrated significant pharmacological effects in preclinical studies, including aquaretic and cardiovascular activities. This technical guide provides a comprehensive overview of the available scientific data on **ZP 120C**, including its mechanism of action, pharmacological properties, and detailed experimental protocols from key studies. All quantitative data is summarized in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using diagrams.

## **Chemical and Physical Properties**



| Property            | Value                                                                                                                       | Reference |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number          | 383123-18-0                                                                                                                 | N/A       |
| Synonyms            | SER-100                                                                                                                     | [1]       |
| Molecular Formula   | C85H141N27O15                                                                                                               | [2]       |
| Molecular Weight    | 1781.24 g/mol                                                                                                               | [2]       |
| Amino Acid Sequence | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-<br>Lys-Lys-Lys-Lys-Lys-NH2                                                                      | [1]       |
| Chemical Name       | L-Lysinamide, N2-acetyl-L-<br>arginyl-L-tyrosyl-L-<br>arginyl-L-tryptophyl-L-lysyl-L-<br>lysyl-L-lysyl-L-lysyl-L-<br>lysyl- | [2]       |
| Class               | Peptide, ORL1 Receptor<br>Partial Agonist                                                                                   | [3][4]    |

## **Mechanism of Action and Signaling Pathway**

**ZP 120C** exerts its pharmacological effects through its partial agonism at the ORL1 receptor, a G protein-coupled receptor (GPCR). The ORL1 receptor is primarily coupled to inhibitory G proteins (Gi/o).

Upon binding of **ZP 120C** to the ORL1 receptor, the following signaling cascade is initiated:

- G Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation from the βy-subunits.
- Downstream Effector Modulation:
  - Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase,
     resulting in decreased intracellular cyclic AMP (cAMP) levels.



- Ion Channel Regulation: The Gβγ subunits can modulate the activity of various ion channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
- MAPK Pathway Activation: The ORL1 receptor has also been shown to activate mitogenactivated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway.

This signaling cascade ultimately leads to the modulation of neuronal excitability and cellular function in various tissues.



Click to download full resolution via product page

**Caption: ZP 120C** signaling through the ORL1 receptor.

# Pharmacological Data In Vitro Studies



| Assay                                  | Tissue/Ce<br>Il Line                 | Species | Agonist                             | Paramete<br>r         | Value                   | Referenc<br>e           |
|----------------------------------------|--------------------------------------|---------|-------------------------------------|-----------------------|-------------------------|-------------------------|
| Electrically<br>Induced<br>Contraction | Vas<br>Deferens                      | Mouse   | ZP 120C                             | pEC50                 | 9.5 ± 0.1               | [Rizzi et<br>al., 2002] |
| Vas<br>Deferens                        | Mouse                                | N/OFQ   | pEC50                               | 8.8 ± 0.1             | [Rizzi et<br>al., 2002] |                         |
| Vas<br>Deferens                        | Mouse                                | ZP 120C | Intrinsic<br>Activity (vs<br>N/OFQ) | 0.68 ± 0.04           | [Rizzi et<br>al., 2002] |                         |
| Electrically Evoked Contraction s      | Mesenteric<br>Resistance<br>Arteries | Rat     | ZP 120C                             | Maximal<br>Inhibition | 27 ± 5% at<br>1 μΜ      | [Simonsen et al., 2008] |
| Mesenteric<br>Resistance<br>Arteries   | Rat                                  | N/OFQ   | Maximal<br>Inhibition               | 52 ± 3% at<br>1 μM    | [Simonsen et al., 2008] |                         |

## **In Vivo Studies**



| Model                                                 | Species | Administrat<br>ion                      | Dose                          | Effect                                                                   | Reference                                                     |
|-------------------------------------------------------|---------|-----------------------------------------|-------------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------|
| Tail-<br>Withdrawal<br>Assay<br>(Nociception)         | Mouse   | Intracerebrov<br>entricular<br>(i.c.v.) | 1 nmol                        | Pronociceptiv e effect (reduced tail- withdrawal latency)                | [Rizzi et al.,<br>2002]                                       |
| Spontaneous<br>Locomotor<br>Activity                  | Mouse   | Intracerebrov<br>entricular<br>(i.c.v.) | 1 nmol                        | Decreased<br>locomotor<br>activity                                       | [Rizzi et al.,<br>2002]                                       |
| Aquaretic<br>Effect in<br>Congestive<br>Heart Failure | Rat     | Intravenous<br>(i.v.) infusion          | 1<br>nmol/kg/min<br>for 2.5 h | Increased diuresis, free water clearance, and fractional water excretion | [Hadrup et<br>al., 2004]                                      |
| Blood Pressure in Isolated Systolic Hypertension      | Human   | Subcutaneou<br>s (s.c.)<br>injection    | Twice daily                   | Decreased<br>systolic and<br>diastolic<br>blood<br>pressure              | [Kantola et<br>al., 2017, as<br>cited in<br>ResearchGat<br>e] |

## **Experimental Protocols**

# In Vitro: Electrically Induced Contraction in Mouse Vas Deferens

- Tissue Preparation: Vasa deferentia were isolated from male CD-1 mice, and the prostatic portion was mounted in a 5 ml organ bath containing Krebs solution at 37°C, gassed with 95% O2 and 5% CO2.
- Stimulation: Tissues were stimulated with single square pulses of 1 ms duration at a supramaximal voltage every 10 seconds.







- Data Acquisition: Contractions were recorded isometrically using a force-displacement transducer.
- Protocol: After a 60-minute equilibration period, cumulative concentration-response curves to
   ZP 120C or N/OFQ were constructed.
- Data Analysis: The potency (pEC50) and intrinsic activity (relative to the maximum effect of N/OFQ) were calculated.





Click to download full resolution via product page

**Caption:** Workflow for the mouse vas deferens contraction assay.



### In Vivo: Tail-Withdrawal Assay in Mice

- Animals: Male CD-1 mice were used.
- Procedure: The distal third of the mouse's tail was immersed in a water bath maintained at 52°C. The latency to the withdrawal of the tail was measured. A cut-off time of 15 seconds was used to prevent tissue damage.
- Drug Administration: ZP 120C (1 nmol) or vehicle was administered intracerebroventricularly (i.c.v.) in a volume of 5 μl.
- Measurements: Tail-withdrawal latencies were measured before and at various time points after drug administration.

## In Vivo: Aquaretic Effect in a Rat Model of Congestive Heart Failure (CHF)

- Animal Model: CHF was induced in male Sprague-Dawley rats by ligation of the left coronary artery.
- Instrumentation: Rats were chronically instrumented with catheters in the femoral artery and vein for blood pressure monitoring and drug infusion, and a bladder catheter for urine collection.
- Protocol: Conscious, chronically instrumented rats received a constant intravenous infusion of ZP 120C (1 nmol/kg/min) or vehicle for 2.5 hours.
- Measurements: Urine output, urine osmolality, and plasma and urine electrolyte concentrations were measured to calculate diuresis, free water clearance, and fractional water excretion.

## **Synthesis**

**ZP 120C** is a dodecapeptide that can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.





Click to download full resolution via product page

Caption: General workflow for solid-phase synthesis of **ZP 120C**.



## **Clinical Development**

**ZP 120C**, under the name SER-100, has been investigated in a clinical trial (NCT01987284) for the treatment of isolated systolic hypertension. The study was a Phase II, randomized, double-blind, placebo-controlled trial. While detailed results are not publicly available, it has been reported that SER-100 successfully decreased systolic and diastolic blood pressure in patients. [5]

### Conclusion

**ZP 120C** is a potent partial agonist of the ORL1 receptor with demonstrated aquaretic and antihypertensive effects in preclinical and clinical studies. Its unique pharmacological profile suggests potential therapeutic applications in conditions characterized by fluid retention and elevated blood pressure. Further research is warranted to fully elucidate its clinical utility and safety profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in **ZP 120C** and the broader field of ORL1 receptor modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Activation of a GPCR, ORL1 Receptor: A Novel Therapy to Prevent Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFP-112 a Potent and Long-Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: ZP 120C (CAS Number 383123-18-0)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12408398#zp-120c-cas-number-383123-18-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com